3-Methoxy-5-methyl-1H-indazole, also known as 5-methoxy-3-methyl-1H-indazole, is a heterocyclic compound belonging to the indazole family. Indazoles are recognized for their diverse biological activities and serve as important scaffolds in medicinal chemistry. The presence of methoxy and methyl substituents on the indazole ring significantly influences the compound's chemical properties and potential biological activities, making it a subject of interest in various scientific fields.
This compound can be sourced from various chemical suppliers, such as BenchChem, which provides detailed information on its synthesis, properties, and applications. It is classified under heterocyclic compounds, specifically indazoles, which are characterized by a fused benzene and pyrazole ring structure. Indazoles have been studied for their pharmacological potential, including anticancer, antimicrobial, and anti-inflammatory activities.
The synthesis of 3-methoxy-5-methyl-1H-indazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example:
The molecular formula of 3-methoxy-5-methyl-1H-indazole is . The compound's structure features a methoxy group (-OCH₃) at the 3-position and a methyl group (-CH₃) at the 5-position of the indazole ring.
InChI=1S/C9H10N2O/c1-6-8-5-7(12-2)3-4-9(8)11-10-6/h3-5H,1-2H3,(H,10,11)
QCUNWEGOYORYBJ-UHFFFAOYSA-N
These identifiers provide a unique representation of the compound's structure in chemical databases like PubChem.
3-Methoxy-5-methyl-1H-indazole undergoes various chemical reactions that can modify its structure or introduce new functional groups:
Reaction Type | Common Reagents |
---|---|
Oxidation | Potassium permanganate, chromium trioxide |
Reduction | Lithium aluminum hydride |
Electrophilic Substitution | Halogens, nitro groups |
These reactions expand the versatility of 3-methoxy-5-methyl-1H-indazole in synthetic chemistry.
The mechanism of action for 3-methoxy-5-methyl-1H-indazole involves its interaction with specific molecular targets within biological systems:
Research indicates that indazole derivatives like this one can exhibit significant biological effects due to their ability to interact with multiple molecular targets .
The physical properties of 3-methoxy-5-methyl-1H-indazole include:
Chemical properties include stability under various conditions, reactivity towards electrophiles or nucleophiles, and potential for forming derivatives through functional group modifications. The presence of methoxy and methyl groups enhances its lipophilicity, influencing its biological interactions .
3-Methoxy-5-methyl-1H-indazole has several scientific applications:
CAS No.: 1902954-60-2
CAS No.: 22756-36-1
CAS No.: 13767-16-3
CAS No.:
CAS No.: 85252-29-5